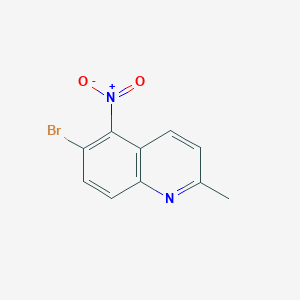

6-Bromo-2-methyl-5-nitroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences and Research

The quinoline ring system is a privileged structure in medicinal chemistry and materials science, a distinction earned due to its versatile applications and presence in a wide array of biologically active compounds. mdpi.comnih.govnih.gov First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in the development of therapeutic agents. mdpi.com The inherent chemical properties of the quinoline nucleus, including its ability to undergo both electrophilic and nucleophilic substitution reactions, allow for extensive functionalization at various positions on the rings. nih.govfrontiersin.org This adaptability makes it a valuable building block for designing molecules with tailored properties. frontiersin.org

The significance of the quinoline scaffold is underscored by its presence in numerous natural products, particularly alkaloids, and a multitude of synthetic drugs. mdpi.commdpi.com Notable examples of pharmaceuticals containing the quinoline core include quinine, an antimalarial drug; ciprofloxacin, a broad-spectrum antibiotic; and topotecan, an anticancer agent. mdpi.comrsc.org The diverse pharmacological activities exhibited by quinoline derivatives are extensive, encompassing antibacterial, antifungal, antiviral, antimalarial, anticancer, anti-inflammatory, and analgesic properties, among others. tandfonline.comnih.govtandfonline.com This broad spectrum of biological activity has cemented the quinoline scaffold as a critical pharmacophore in modern drug discovery and development. nih.govrsc.orgtandfonline.com Beyond medicine, quinoline derivatives are also investigated for their applications in materials science, contributing to the development of materials with specific optical and electrical properties. numberanalytics.com

Overview of Advanced Synthetic Methodologies for Quinoline Derivatives

The enduring importance of quinolines has spurred the continuous evolution of synthetic strategies for their creation. Classical methods, which have been in use for over a century, are still relevant and include the Skraup, Doebner-von Miller, and Friedländer syntheses. numberanalytics.comnih.gov

Skraup Synthesis: This was one of the earliest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.com

Doebner-von Miller Synthesis: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones reacting with anilines, offering greater flexibility. numberanalytics.comnih.gov

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.comnumberanalytics.com

In recent years, a plethora of advanced and more efficient synthetic methodologies have emerged. These modern techniques often focus on improving yields, increasing efficiency, and adhering to the principles of green chemistry. nih.gov Noteworthy advancements include:

Transition-Metal-Catalyzed Reactions: Catalysts based on palladium and copper are widely used in cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type reactions, to construct the quinoline framework. numberanalytics.com

C-H Bond Activation: Innovative strategies involving the direct functionalization of C-H bonds offer a more atom-economical approach to quinoline synthesis. mdpi.com

Microwave-Assisted and Ultrasound Irradiation Synthesis: These techniques can significantly reduce reaction times and improve yields. tandfonline.comnih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the one-pot synthesis of complex quinoline scaffolds from three or more starting materials, enhancing efficiency. ijppronline.com

Metal-Free and Ionic Liquid-Based Syntheses: These methods align with green chemistry principles by avoiding heavy metals and utilizing recyclable reaction media. nih.govnih.gov

Electrochemical Synthesis: Recent developments include the electrochemical hydrocyanomethylation or hydrogenation of quinolines to produce tetrahydroquinoline derivatives. rsc.org

These advanced methodologies have expanded the toolbox available to chemists, enabling the synthesis of a vast library of substituted quinolines for further research and application. nih.gov

Research Landscape and Specific Focus on 6-Bromo-2-methyl-5-nitroquinoline

Within the extensive family of quinoline derivatives, this compound stands as a specific compound of interest in the research community. While not as extensively studied as some other quinoline derivatives, its unique substitution pattern, featuring a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 5-position, makes it a valuable intermediate for the synthesis of more complex molecules. The presence of the nitro group, in particular, can activate the bromo group for nucleophilic substitution reactions. researchgate.net

The synthesis of related brominated and nitrated quinolines has been a subject of investigation. For instance, the nitration of 6-bromoquinoline (B19933) can lead to the formation of 6-bromo-5-nitroquinoline (B1267105) and other isomers. researchgate.net The synthesis of various substituted quinolines, including those with bromo and nitro groups, often serves as a precursor for developing compounds with potential biological activities, such as anticancer agents. researchgate.netresearchgate.net

The chemical properties of this compound are available through various chemical suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1330752-96-9 |

| Molecular Formula | C10H7BrN2O2 |

| Molecular Weight | 267.08 g/mol |

| Physical Form | Solid |

| Purity | 95% |

| InChI Key | MLAYXTOLDSSLFW-UHFFFAOYSA-N |

Source: sigmaaldrich.combldpharm.com

The research on this compound itself is primarily as a building block in synthetic chemistry. researchgate.net Its utility lies in the potential for further chemical transformations to create novel quinoline derivatives with potentially interesting biological or material properties. For example, it is a key intermediate for the synthesis of certain PI3K/mTOR inhibitors. researchgate.net The strategic placement of the bromo, methyl, and nitro groups provides multiple reaction sites for chemists to explore in the design and synthesis of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAYXTOLDSSLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 6 Bromo 2 Methyl 5 Nitroquinoline

Mechanistic Studies of Chemical Reactivity

The reactivity of the 6-bromo-2-methyl-5-nitroquinoline scaffold is profoundly influenced by the synergistic effects of its bromo and nitro substituents. These groups modulate the electron density of the quinoline (B57606) ring system, thereby directing the course of chemical reactions.

The presence of both a bromo and a nitro group on the quinoline ring significantly impacts its electronic properties and, consequently, its reactivity. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. nih.gov This effect is particularly pronounced at positions ortho and para to the nitro group. The bromine atom, also an electron-withdrawing group, further contributes to the electron deficiency of the ring system. researchgate.net The combined influence of these substituents creates a highly electron-poor aromatic system, predisposing the molecule to specific reaction pathways.

The deactivating effect of these substituents makes electrophilic aromatic substitution reactions challenging. Conversely, the electron-poor nature of the quinoline core, particularly the pyridine (B92270) ring, facilitates nucleophilic aromatic substitution reactions. The positions most susceptible to nucleophilic attack are typically the C2 and C4 positions of the quinoline ring. researchgate.net

The pronounced electron deficiency of the this compound ring system is a key driver for nucleophilic displacement reactions. The strong electron-withdrawing nature of the nitro group significantly lowers the electron density of the quinoline core, making it susceptible to attack by nucleophiles. nih.govnih.gov This activation is a cornerstone of various synthetic transformations, enabling the introduction of a wide array of functional groups.

One notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In nitro-activated aromatic systems, a nucleophile can attack a hydrogen-bearing carbon atom, leading to the formation of a σH-adduct, which subsequently rearomatizes through the loss of a hydrogen atom. nih.gov This methodology provides a direct route for the amination of nitroquinoline derivatives. nih.gov The regioselectivity of such attacks is often directed by the electronic influence of the nitro group, with positions ortho and para to it being the most favored sites for nucleophilic addition. nih.gov

Furthermore, the presence of a halogen, such as the bromo group at the 6-position, can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although the high activation provided by the nitro group often makes the direct displacement of hydrogen a competitive process. nih.gov

Cross-Coupling Reactions for Further Functionalization

The strategic modification of the this compound scaffold is readily achieved through transition metal-catalyzed cross-coupling reactions. These powerful synthetic tools allow for the introduction of a diverse range of substituents, enabling the construction of complex molecular architectures with tailored properties.

Palladium catalysis stands as a cornerstone for the functionalization of quinoline derivatives. nih.gov The versatility of palladium-catalyzed reactions allows for both the utilization of the existing bromo substituent and the direct activation of C-H bonds for the formation of new carbon-carbon and carbon-heteroatom bonds.

C-H Arylation: Direct C-H arylation has emerged as an atom-economical and efficient method for the modification of heteroaromatic compounds. mdpi.comresearchgate.net In the context of quinolines, palladium catalysts can facilitate the coupling of C-H bonds with various aryl partners. While the electron-deficient nature of the this compound ring can pose challenges, strategic selection of ligands and reaction conditions can enable regioselective C-H functionalization. mdpi.com For instance, the C2 position of the quinoline N-oxide is often a reactive site for palladium-catalyzed C-H arylation. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a widely employed and robust method for forming carbon-carbon bonds. nih.govmdpi.com The bromo substituent at the 6-position of this compound serves as an excellent handle for this transformation. In a typical Suzuki-Miyaura reaction, the bromoquinoline is coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is highly versatile, tolerating a wide range of functional groups and enabling the introduction of various aryl and heteroaryl moieties at the 6-position. nih.gov The general mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active palladium(0) catalyst. youtube.com

| Bromoquinoline Substrate | Coupling Partner (Organoboron Reagent) | Palladium Catalyst | Product | Yield |

|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd-based precatalyst | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | Variable, optimized via automated system. nih.gov |

| 6-Bromoquinoline (B19933) | π-rich and π-deficient heteroaryl neopentylboronic esters | Not specified | 6-Heteroarylquinolines | Good yields, fast reaction times. nih.gov |

| Various Bromoquinolines | 2-Aminophenylboronic acid hydrochloride | PdCl2(dppf) | (2-Aminophenyl)quinolines | Good yields. researchgate.net |

Beyond palladium, other transition metals have proven effective in catalyzing the derivatization of quinolines. Rhodium-based catalysts, for example, have been utilized for the C2-arylation of quinolines with unactivated arenes. mdpi.com These reactions often proceed through a double C-H activation mechanism. mdpi.com Copper catalysts have also been employed for the N-arylation of quinolones, a class of compounds structurally related to quinolines. nih.gov While not directly involving this compound, these examples highlight the broader potential of various transition metals in functionalizing the quinoline core.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum of 6-bromo-2-methyl-5-nitroquinoline is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region should display four signals corresponding to H-3, H-4, H-7, and H-8. The electron-withdrawing nitro group at C-5 and the bromine at C-6 will significantly influence the chemical shifts of the protons on the benzene (B151609) ring (H-7 and H-8), likely shifting them downfield. The H-4 proton is expected to be a doublet, coupled to H-3. The methyl group at C-2 will appear as a singlet in the upfield region, typically around 2.5-2.8 ppm.

¹³C NMR: The ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule. The positions of these signals are dictated by the local electronic environment. The carbons bearing the electron-withdrawing nitro (C-5) and bromo (C-6) groups are expected to have their resonances significantly affected. The quaternary carbons (C-2, C-5, C-6, C-8a, C-4a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The methyl carbon will appear at the highest field (lowest ppm value).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.7 | ~25 |

| C2 | - | ~160 |

| C3 | ~7.5 (d) | ~124 |

| C4 | ~8.6 (d) | ~135 |

| C4a | - | ~148 |

| C5 | - | ~145 |

| C6 | - | ~120 |

| C7 | ~8.1 (d) | ~130 |

| C8 | ~7.9 (d) | ~128 |

| C8a | - | ~147 |

d = doublet

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-3 and H-4 signals would be expected, confirming their adjacent relationship on the pyridine (B92270) ring. Similarly, a correlation between H-7 and H-8 would confirm their positions on the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for assigning quaternary carbons and piecing the molecular fragments together by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include the methyl protons (CH₃) to C-2 and C-3, and the H-4 proton to C-5 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the H-4 proton and the nitro group (if steric hindrance forces a particular conformation) or between the methyl protons and the H-3 proton, further confirming the geometry of the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₀H₇BrN₂O₂), the exact molecular weight can be calculated. Due to the presence of bromine, the molecular ion peak (M⁺) will appear as a characteristic pair of peaks (M⁺ and M+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The primary fragmentation pathways in electron ionization (EI) MS are predicted to involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO, 30 Da), followed by the loss of the bromine atom (Br, 79/81 Da) or carbon monoxide (CO, 28 Da). nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₇BrN₂O₂]⁺ | 266 | Molecular Ion |

| [M+2]⁺ | [C₁₀H₇⁸¹BrN₂O₂]⁺ | 268 | Isotopic Peak for ⁸¹Br |

| [M-NO₂]⁺ | [C₁₀H₇BrN]⁺ | 220 | Loss of nitro group |

| [M-Br]⁺ | [C₁₀H₇N₂O₂]⁺ | 187 | Loss of bromine radical |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands for the nitro group. Specifically, the asymmetric (νas) and symmetric (νs) stretching vibrations of the N-O bonds typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. Other expected signals include C=N and C=C stretching vibrations from the quinoline (B57606) ring system (1450-1600 cm⁻¹), C-H stretching from the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), and a C-Br stretching vibration at lower frequencies (typically 500-650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum, which can help confirm its presence.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This powerful technique would yield precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the quinoline ring system and determine the orientation of the nitro group relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom, which could influence the material's bulk properties. While no public crystal structure is currently available for this specific compound, analysis of related structures like methyl 5-bromo-6-methylpicolinate shows the utility of this method in defining molecular geometry and intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the extended aromatic system of the quinoline core. The presence of the nitro group, a strong chromophore, is expected to cause a significant bathochromic (red) shift, pushing the absorption maxima to longer wavelengths compared to the parent 2-methylquinoline. Weaker n→π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, may also be observable as a shoulder on the main absorption bands. The solvent used for the analysis can influence the position and intensity of these bands.

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in predicting the molecular properties of 6-Bromo-2-methyl-5-nitroquinoline. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

DFT, with its various functionals such as B3LYP, is a popular choice for studying quinoline (B57606) derivatives as it offers a good balance between computational cost and accuracy. rsc.orgnih.govresearchgate.netpec.ac.inrsc.org HF, while being a more foundational ab initio method, can also provide valuable insights, especially when used in conjunction with DFT.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, particularly on the more electron-rich parts, while the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group and the quinoline ring. The presence of the bromine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, will further influence the electron density distribution and the energies of these orbitals.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. pec.ac.in In the context of this compound, the strong electron-withdrawing nature of the nitro group is expected to lower the LUMO energy significantly, leading to a relatively small energy gap and suggesting a high degree of reactivity. DFT calculations on similar nitroaromatic compounds support this expectation. pec.ac.inrsc.org

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -3.20 |

| Energy Gap (ΔE) | 3.65 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar compounds. Actual values would require specific computation for this molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red and yellow regions) would be concentrated around the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic interactions. The nitrogen atom of the quinoline ring would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic protons would show positive potential (blue regions), making them susceptible to nucleophilic attack. The bromine atom would exhibit a region of slight negative to neutral potential. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Fukui Functions for Reactivity Prediction and Site Selectivity

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. nih.gov These functions are derived from the change in electron density upon the addition or removal of an electron and can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the quinoline ring that are most affected by the electron-withdrawing nitro group. The Fukui function for electrophilic attack (f-) would be concentrated on the more electron-rich portions of the molecule. Interestingly, studies on nitro-aromatic systems have shown that the presence of a nitro group can lead to unusual Fukui function values, which can provide deeper insights into their reactivity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.netmdpi.comnih.govresearchgate.net These models are instrumental in drug discovery and materials science for predicting the activity of new compounds and for guiding the design of more potent or effective molecules.

For a class of compounds including this compound, a QSAR model could be developed to predict its potential biological activity, such as antimicrobial or anticancer effects, based on a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices.

The development of a robust QSAR model involves several steps:

Data Set Selection: A diverse set of quinoline derivatives with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound is not available in the literature, existing models for other quinoline derivatives have demonstrated the importance of various electronic and steric features for their biological activity. nih.govmdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility, interactions with its environment (such as a solvent or a biological receptor), and thermodynamic properties. nih.govnih.gov

For this compound, MD simulations can be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments.

Study Solvation Effects: Understand how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and reactivity in solution.

Simulate Binding to a Target Protein: If a biological target is known, MD simulations can be used to study the binding mode and affinity of the molecule within the protein's active site, providing valuable information for drug design.

MD simulations on related quinoline derivatives have been used to investigate their potential as enzyme inhibitors, revealing key interactions that stabilize the ligand-protein complex. nih.govnih.gov

Applications in Chemical Research

Role of Quinoline (B57606) Derivatives as Building Blocks in Organic Synthesis

Quinoline and its derivatives are fundamental building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. nih.govnih.gov The presence of both a bromine atom and a nitro group in 6-Bromo-2-methyl-5-nitroquinoline offers multiple reaction sites, allowing for sequential and regioselective modifications. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities, making nitro-containing compounds like this one valuable intermediates in the synthesis of pharmaceutically relevant molecules. frontiersin.org

The synthesis of this compound itself can be achieved through the nitration of 6-bromo-2-methylquinoline (B1268081). The strategic placement of the bromo and nitro substituents on the quinoline core allows for a range of synthetic transformations. For instance, the bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. This dual reactivity is key to its role as a versatile building block.

A general method for the synthesis of 6-nitroquinolines involves the reaction of a 6-bromoquinoline (B19933) with a nitrating agent. For example, 6-bromoquinoline can be treated with a mixture of sulfuric acid and nitric acid to yield 6-bromo-5-nitroquinoline (B1267105). semanticscholar.org Similarly, copper(II) trifluoromethanesulfonate (B1224126) has been used as a catalyst for the nitration of 6-bromoquinoline using potassium nitrite (B80452) in DMSO. chemicalbook.com

The concept of divergent synthesis, where a single substrate is transformed into multiple, structurally distinct products by varying reaction conditions, is a powerful strategy in organic chemistry. organic-chemistry.org Quinoline derivatives are well-suited for such approaches. organic-chemistry.orgnih.govorganic-chemistry.org For instance, the strategic functionalization of the quinoline ring allows for the creation of diverse heterocyclic systems. The presence of reactive handles like the bromo and nitro groups on this compound provides a platform for divergent synthesis.

By selectively reacting either the bromo or the nitro group, chemists can access a wide array of substituted quinolines. For example, the bromine atom can be a site for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Concurrently, the nitro group can be reduced to an amine, which can then undergo a plethora of reactions such as acylation, alkylation, or diazotization, leading to a variety of fused heterocyclic systems. This orthogonal reactivity is a cornerstone of its utility in building complex molecular scaffolds.

Quinoline Derivatives as Ligands in Catalysis

The quinoline motif is not only a building block but also a highly effective ligand in organometallic catalysis. nih.govnih.gov The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing the metal's catalytic activity. The electronic and steric properties of the quinoline ligand can be fine-tuned by introducing various substituents, which in turn modulates the reactivity and selectivity of the catalyst. rsc.org

The versatility of quinoline derivatives as ligands has been demonstrated in a wide range of catalytic transformations. nih.gov They have been employed in both homogeneous and heterogeneous catalysis, facilitating reactions that are crucial for the synthesis of fine chemicals and pharmaceuticals.

Quinoline-based ligands have been extensively used in transition metal-catalyzed reactions. ias.ac.inthieme-connect.com The coordination of the quinoline nitrogen to metals such as palladium, rhodium, copper, and iron can lead to highly active and selective catalysts. nih.govrsc.orgrsc.orgdocumentsdelivered.com These catalysts have been successfully applied in a variety of C-H functionalization reactions, which are powerful tools for the direct modification of organic molecules. nih.govacs.org

For example, palladium complexes bearing quinoline ligands have been shown to catalyze the arylation, alkylation, and amination of C-H bonds. nih.govrsc.org The quinoline ligand can act as a directing group, guiding the metal to a specific C-H bond and enabling regioselective functionalization. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical synthetic route.

Table 1: Examples of Transition Metal-Catalyzed Reactions Using Quinoline-based Ligands

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Pd(OAc)₂ / Quinoline | C-H Arylation | Benzene (B151609) | Biphenyl | nih.gov |

| [RhCl(CO)₂]₂ / Quinoline | C-H Arylation | Quinoline | 2-Arylquinoline | nih.gov |

| Cu(II) / Quinoline Ligand | Atom Transfer Radical Addition | Alkyl Halide, Alkene | Addition Product | rsc.org |

| Pt(II) / Quinoline-Sb Ligand | Redox-Controlled Catalysis | - | - | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Metal-ligand cooperation (MLC) is a phenomenon where both the metal center and the ligand actively participate in a catalytic reaction. wikipedia.orgresearchgate.net This synergistic interaction can lead to enhanced catalytic activity and novel reaction pathways. numberanalytics.com Quinoline-based ligands can engage in MLC through various mechanisms, including acting as a proton shuttle or by undergoing dearomatization-aromatization cycles. wikipedia.org

In some catalytic cycles, the quinoline ligand can be deprotonated to form a more nucleophilic species that can participate in substrate activation. The subsequent reprotonation of the ligand can facilitate product release and regenerate the active catalyst. This type of MLC has been observed in hydrogenation and dehydrogenation reactions.

Quinoline derivatives have also found applications as ligands in polymerization catalysis. nih.gov The steric and electronic properties of the quinoline ligand can influence the polymerization process, affecting the molecular weight and stereochemistry of the resulting polymer.

Furthermore, the role of quinoline ligands in C-H functionalization continues to be an active area of research. nih.govrsc.org The ability to selectively activate and functionalize C-H bonds is a major goal in synthetic chemistry, and quinoline-based catalysts have shown great promise in this regard. acs.orgacs.org The development of new quinoline ligands and catalytic systems is expected to lead to even more efficient and selective C-H functionalization methods in the future.

Mechanistic Investigations of Biological Interactions (In Vitro Studies)

While this article focuses on the chemical applications of this compound, it is worth noting that quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netresearchgate.net In vitro studies are crucial for understanding the mechanisms by which these compounds interact with biological targets.

For instance, studies on related bromo- and nitro-substituted quinolines have explored their potential as anticancer agents. researchgate.net These in vitro investigations often involve cell-based assays to determine the antiproliferative and cytotoxic effects of the compounds on various cancer cell lines. Such studies provide valuable insights into the structure-activity relationships of quinoline derivatives and guide the design of new therapeutic agents.

Molecular Mechanisms of Antiproliferative Activity in Cellular Models

The investigation into the antiproliferative activity of a novel compound is a cornerstone of anticancer research. This typically involves treating various cancer cell lines with the compound to determine its ability to inhibit cell growth and proliferation. While related bromo-nitroquinoline derivatives have been assessed for such properties, specific studies detailing the molecular mechanisms by which this compound may exert antiproliferative effects are not presently found in peer-reviewed literature. Research in this area would typically seek to identify the cellular pathways disrupted by the compound, leading to a cessation of cancer cell division.

Induction of Apoptosis at the Molecular Level

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. A key objective in the development of anticancer agents is to identify compounds that can selectively induce apoptosis in malignant cells. Such studies would involve assays to detect the hallmark signs of apoptosis, including DNA fragmentation, caspase activation, and changes in mitochondrial membrane potential. To date, there are no specific studies published that demonstrate or detail the induction of apoptosis at the molecular level by this compound.

Modulatory Effects on Biochemical Pathways (e.g., Enzyme Inhibition)

Many therapeutic agents function by modulating the activity of specific enzymes or other proteins within biochemical pathways critical for disease progression. For instance, kinase inhibitors are a major class of anticancer drugs. Investigations into the effects of this compound on specific enzymes or signaling pathways have not been reported. Such research would be crucial to understanding its potential as a targeted therapeutic agent. While a study on 6-bromoandrostenedione (B29461) derivatives has shown potential for enzyme inhibition, this is a structurally distinct class of molecules. sapphirebioscience.com

Structure-Activity Relationships (SAR) from a Molecular Design Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key functional groups and structural features responsible for a molecule's therapeutic effects or lack thereof. This knowledge is then used to design more potent and selective drug candidates. For this compound, there is a lack of published SAR studies. Research in this area would involve the synthesis of analogues with modifications at the bromo, methyl, and nitro positions on the quinoline core to determine their impact on any observed biological activity.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies for Substituted Bromo-Nitroquinolines

The synthesis of polysubstituted quinolines remains a focal point of organic chemistry. While classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide fundamental access to the quinoline (B57606) core, the demand for greater efficiency, substrate scope, and greener processes drives the development of new strategies.

Future synthetic efforts are likely to concentrate on the following areas:

Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type reactions, are powerful tools for functionalizing halogenated quinolines. These methods allow for the introduction of a wide array of substituents at the bromine-bearing position. Research is moving towards developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines has been shown to tolerate electron-withdrawing groups like nitro functions, offering a high-yield route to substituted quinolines.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones represents a modern approach to quinoline synthesis that proceeds via C-H bond activation.

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-free conditions, and energy-efficient technologies is a major trend. Microwave-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in quinoline synthesis. Similarly, the use of recyclable catalysts and metal-free reaction protocols, sometimes employing just an acid or base catalyst in recyclable media, aligns with the principles of green chemistry.

One-Pot and Domino Reactions: Combining multiple reaction steps into a single operationally simple procedure enhances efficiency and reduces waste. The development of one-pot protocols, such as a three-component reaction using 2-bromobenzaldehyde, a 1,3-diketone, and sodium azide, provides a practical route to quinoline derivatives.

Integration of Computational Chemistry with High-Throughput Experimentation

The synergy between computational chemistry and high-throughput experimentation (HTE) is revolutionizing chemical discovery and process development. This combination allows for a more rational and accelerated approach to optimizing reactions and discovering new molecules.

Computational Chemistry: This field uses computer simulations to model and study chemical systems. By solving quantum mechanical equations, such as the Schrödinger equation, chemists can predict molecular structures, properties, and reactivity. For a molecule like 6-bromo-2-methyl-5-nitroquinoline, computational models can predict reaction outcomes, elucidate reaction mechanisms, and guide the selection of catalysts and reaction conditions.

High-Throughput Experimentation (HTE): HTE employs automation and miniaturization to perform a large number of reactions in parallel, typically in multi-well plates. This allows for the rapid screening of a vast array of parameters, including catalysts, solvents, bases, and temperatures, to identify optimal reaction conditions. The coupling of HTE with rapid analysis techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), enables the screening of hundreds of unique reactions in minutes.

The integration of these two fields creates a powerful workflow. Computational models can be used to design focused libraries of experiments for HTE, reducing the experimental burden. In turn, the data generated from HTE can be used to refine and validate computational models, leading to a virtuous cycle of prediction and experimentation that accelerates the development of synthetic routes for complex molecules like substituted bromo-nitroquinolines.

Exploration of Undiscovered Reactivity Modes and Transformations of Halogenated Nitroquinolines

The unique electronic architecture of halogenated nitroquinolines, such as this compound, makes them fertile ground for discovering novel chemical reactions. The presence of an electron-withdrawing nitro group and a versatile halogen atom imparts distinct reactivity at various positions on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the quinoline ring towards nucleophilic attack. This is particularly true for halogens located at positions activated by the nitro group, making the bromine in related isomers susceptible to displacement by various nucleophiles.

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the direct substitution of hydrogen atoms in electron-deficient aromatic rings. The study of VNS in nitroquinolines has shown that it is a viable method for C-C and C-N bond formation, providing access to functionalized quinolines without the need for a leaving group at the substitution site.

Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal, typically lithium, to generate a quinolinyllithium intermediate. This species can then react with a variety of electrophiles, enabling regioselective functionalization at the original site of bromination. This has been demonstrated in the preparation of 4,8-disubstituted-6-bromoquinolines from a tribromoquinoline precursor.

Cross-Coupling Reactions: Beyond simple substitution, the bromo-substituent is an ideal handle for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.

Future research will likely focus on leveraging the interplay between the nitro and bromo substituents to uncover new regioselective transformations and to control competing reaction pathways, thereby expanding the synthetic utility of these valuable building blocks.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and mechanistic elucidation. Advanced in situ spectroscopic techniques allow for real-time monitoring of reacting systems, providing a continuous stream of data on species concentration, the formation of intermediates, and reaction kinetics.

For the synthesis and transformation of bromo-nitroquinolines, several advanced techniques are particularly promising:

Time-Resolved and 2D-IR Spectroscopy: Time-resolved infrared (TRIR) spectroscopy can track the dynamics of chemical reactions on ultrafast timescales by probing the vibrational modes of molecules. Two-dimensional infrared (2D-IR) spectroscopy provides even more detailed information about molecular structures and their interactions during a reaction.

Hyphenated Techniques: Combining the separation power of chromatography with the molecular specificity of spectroscopy (e.g., LC-IR) allows for the analysis of complex reaction mixtures and the identification of transient intermediates.

Raman and Infrared Spectroscopy: Mid-IR and Raman spectroscopy are powerful tools for monitoring reactions in real-time. Probes can be inserted directly into the reaction vessel to track the disappearance of reactants and the appearance of products, which is invaluable for determining reaction endpoints and kinetics.

Microfluidics and Lab-on-a-Chip: These technologies enable reactions to be studied on a miniature scale, which reduces sample consumption and improves the speed of analysis. Integrating spectroscopic monitoring into these micro-scale systems offers a high-throughput method for studying reaction mechanisms.

By applying these techniques, researchers can move beyond traditional offline analysis (e.g., TLC, GC, NMR of the final product) and gain a dynamic picture of the synthetic pathways leading to and from this compound.

Uncovering New Mechanistic Insights into Molecular Interactions in vitro for Rational Design

A fundamental goal of medicinal chemistry is to design molecules that interact with specific biological targets in a predictable way. Uncovering the mechanistic details of how a compound binds to a protein or other biomolecule is essential for this rational design process. The study of bromo-substituted heterocyclic compounds provides a template for how such insights can be gained for molecules like this compound.

A combination of spectroscopic and computational methods can be employed to study these in vitro interactions:

Spectroscopic Interaction Studies: Techniques like fluorescence spectroscopy, UV-visible absorption spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and circular dichroism (CD) can reveal the nature of drug-protein binding. For example, fluorescence quenching experiments can determine binding constants and stoichiometry, while FT-IR and CD can detect conformational changes in the protein upon ligand binding. These methods were used to show that the binding of Bromo-Noscapine to bovine serum albumin (BSA) was a spontaneous and exothermic process driven by van der Waals forces and hydrogen bonding.

Computational Docking and Simulation: In silico techniques like molecular docking can predict the preferred binding pose of a ligand within the active site of a protein, providing a structural hypothesis for the interaction. Molecular dynamics (MD) simulations can then be used to model the dynamic behavior of the ligand-protein complex over time, assessing the stability of the interaction and providing insights into the flexibility of the system. In the case of Bromo-Noscapine and BSA, molecular docking predicted a strong binding interaction, which was then confirmed to be stable through MD simulations.

By systematically applying these integrated experimental and computational approaches, researchers can build

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.